molecular formula C9H13NO2 B8352351 2-(Isopropoxymethyl)pyridine-N-oxide

2-(Isopropoxymethyl)pyridine-N-oxide

Cat. No.: B8352351
M. Wt: 167.20 g/mol
InChI Key: SKSNOOORDOPLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropoxymethyl)pyridine-N-oxide is a chemical building block of interest in advanced organic synthesis and pharmaceutical research. Pyridine N-oxides are a valuable class of compounds known to activate the pyridine ring toward electrophilic substitution at the 2- and 4- positions, making them versatile intermediates for creating complex molecular architectures (see general reviews on pyridine N-oxide chemistry). The isopropoxymethyl side chain in this particular derivative adds steric bulk and can influence the compound's lipophilicity and coordination properties. Researchers utilize this scaffold in metal-organic chemistry, where it can act as a ligand for transition metals, and in medicinal chemistry for the development of novel active molecules. The product is provided with guaranteed purity and stability for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-oxido-2-(propan-2-yloxymethyl)pyridin-1-ium

InChI

InChI=1S/C9H13NO2/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3

InChI Key

SKSNOOORDOPLEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=CC=CC=[N+]1[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine-N-oxide Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 2-(Isopropoxymethyl)pyridine-N-oxide include:

Compound Name Substituent(s) Key Properties/Applications Reference
2-Methylpyridine-N-oxide Methyl at 2-position Intermediate in organic synthesis; used in agrochemicals and dyes
2-Difluoromethylpyridine Difluoromethyl at 2-position Bioisostere for pyridine-N-oxide; quorum sensing inhibition in P. aeruginosa (85% biofilm inhibition)
2-(Methyldithio)pyridine-N-oxide Methyldithio at 2-position Antimicrobial (MIC 0.5–8 μg/mL); inhibits fatty acid biosynthesis
4-Chloro-3-methoxy-2-methylpyridine-N-oxide Chloro, methoxy, methyl at 4,3,2-positions Pharmaceutical intermediate (e.g., pantoprazole synthesis)
2,2'-Dithiobis(pyridine-N-oxide) Disulfide bridge between two pyridine-N-oxide units Antimicrobial; disrupts thioredoxin system

Key Observations :

  • Substituent Position : Activity often depends on substituent position. For example, 2-difluoromethylpyridine shows strong quorum sensing inhibition, while its 3-substituted analog (compound 7) is inactive .
  • Functional Groups : Thioether/disulfide groups (e.g., 2-(methyldithio)pyridine-N-oxide) enhance antimicrobial activity but may reduce metabolic stability compared to ethers like isopropoxymethyl .
  • Lipophilicity vs.
Antimicrobial Activity
  • 2-(Methyldithio)pyridine-N-oxide : Exhibits broad-spectrum activity against Mycobacterium and methicillin-resistant Staphylococcus aureus (MIC 0.5–8 μg/mL). Mode of action involves fatty acid biosynthesis inhibition and thioredoxin system disruption .
  • 2-Difluoromethylpyridine: Inhibits P. aeruginosa biofilm formation by 85%, outperforming pyridine-N-oxide itself .
  • 2,2'-Dithiobis(pyridine-N-oxide) : Acts similarly to menadione, inducing oxidative stress in pathogens .
Anticancer Activity
  • 2-(Methyldithio)pyridine-N-oxide : Displays IC₅₀ values of 0.3–1.8 μM in cancer cell lines, with selectivity indices up to 2.3 compared to somatic cells .
Enzyme Inhibition
  • Pyridine-N-oxide Derivatives : Bind strongly to biomolecular targets (e.g., concave hosts with Kass ≈ 10³ M⁻¹ for pyridine-N-oxide) due to N-oxide hydrogen bonding .

Preparation Methods

Nucleophilic Substitution of 2-Chloromethylpyridine

2-Chloromethylpyridine reacts with isopropyl alcohol in the presence of a base to form the ether linkage. A typical protocol involves:

  • Reagents : 2-Chloromethylpyridine (1.0 eq), isopropyl alcohol (2.5 eq), sodium hydride (1.2 eq)

  • Solvent : Tetrahydrofuran (THF) at 0–5°C

  • Reaction Time : 12 hours at reflux

The reaction proceeds via an SN2 mechanism, with sodium hydride deprotonating isopropyl alcohol to generate a stronger nucleophile. Post-reaction workup includes extraction with ethyl acetate, washing with brine, and drying over magnesium sulfate.

ParameterValue
Yield85–90%
Purity (HPLC)≥98%
ScaleUp to 500 g

Mitsunobu Reaction for Ether Formation

For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder alternative:

  • Reagents : 2-Hydroxymethylpyridine (1.0 eq), isopropyl alcohol (1.5 eq), triphenylphosphine (1.2 eq), diethyl azodicarboxylate (DEAD, 1.2 eq)

  • Solvent : Dry THF at 0°C

  • Reaction Time : 6 hours at room temperature

This method avoids racemization and is ideal for chiral intermediates, though it requires stoichiometric amounts of reagents.

Oxidation to 2-(Isopropoxymethyl)pyridine-N-Oxide

The oxidation of pyridine to its N-oxide derivative is achieved using mCPBA, a reagent highlighted for its efficiency and compatibility with dichloromethane.

Standard Oxidation Protocol

  • Reagents : 2-(Isopropoxymethyl)pyridine (1.0 eq), mCPBA (1.5 eq)

  • Solvent : Dichloromethane (2.5 mL/g substrate)

  • Conditions : 0–5°C initial cooling, followed by 24 hours at 20–25°C

The reaction mechanism involves electrophilic attack by mCPBA on the pyridine nitrogen, forming the N-oxide and m-chlorobenzoic acid as a byproduct.

ParameterValue
Conversion Rate>99%
Isolated Yield92–95%
Byproduct RemovalpH-adjusted filtration (pH 4–5)

Workup and Purification

Post-oxidation, the reaction mixture is concentrated under reduced pressure, and water is added to precipitate m-chlorobenzoic acid. Adjusting the pH to 4–5 ensures complete precipitation, while the target N-oxide remains in the aqueous phase. Final purification involves:

  • Filtration to remove byproducts

  • Concentration under reduced pressure

  • Drying via diaphragm pump for 2–3 hours.

Optimization and Scale-Up Considerations

Solvent Selection

Dichloromethane outperforms alternatives like acetonitrile or ethyl acetate due to its low polarity, which minimizes side reactions during oxidation. At scale (>1 kg), dichloromethane’s low boiling point (40°C) simplifies solvent recovery.

Temperature Control

Maintaining 0–5°C during mCPBA addition prevents exothermic decomposition. Subsequent stirring at 20–25°C balances reaction rate and selectivity.

Catalytic Alternatives

While mCPBA is standard, hydrogen peroxide (30% w/w) with catalytic tungstic acid offers a greener alternative. However, this method requires longer reaction times (48–72 hours) and yields drop to 75–80%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3) : δ 1.25 (d, 6H, CH(CH3)2), 4.50 (septet, 1H, OCH(CH3)2), 4.95 (s, 2H, CH2O), 7.35–8.20 (m, 4H, pyridine-H).

  • 13C NMR : δ 22.1 (CH3), 68.5 (OCH(CH3)2), 72.8 (CH2O), 122.5–150.1 (pyridine-C).

Mass Spectrometry

  • ESI-MS : m/z 196.1 [M+H]+ (calculated for C9H13NO2: 195.09).

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, 70:30 H2O:MeCN, 1 mL/min) .

Q & A

Basic: What are the recommended methodologies for synthesizing 2-(isopropoxymethyl)pyridine-N-oxide?

Answer:
The synthesis typically involves two key steps:

Oxidation of Pyridine Derivatives : Pyridine-N-oxide formation is achieved using oxidizing agents like peracetic acid (CH₃CO₃H) or hydrogen peroxide in acetic acid. This step requires controlled conditions to avoid over-oxidation or peroxide hazards .

Etherification : Introduce the isopropoxymethyl group via nucleophilic substitution. For example, reacting pyridine-N-oxide with isopropyl halides or using Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) with isopropanol.
Critical Parameters : Monitor reaction temperature (<100°C) and use inert atmospheres to prevent side reactions. Confirm intermediates via TLC or HPLC .

Basic: How can spectroscopic techniques characterize the structure of this compound?

Answer:

  • NMR : ¹H NMR will show distinct peaks for the pyridine-N-oxide aromatic protons (δ 7.5–8.5 ppm) and the isopropoxymethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.6–4.0 ppm for OCH₂). ¹³C NMR confirms the N-oxide moiety (C-N⁺=O) at ~160 ppm .
  • IR : Strong absorption at ~1250–1300 cm⁻¹ (N-O stretch) and ~1100 cm⁻¹ (C-O-C ether linkage).
  • Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ peaks matching the molecular formula (C₉H₁₂NO₂).

Advanced: How do catalyst acidity and solvent polarity influence the etherification efficiency of pyridine-N-oxide derivatives?

Answer:
In studies on analogous systems (e.g., furan derivatives), acidic catalysts like APO-5(1.5) promote hydrogen-transfer reactions, while lower acidity (e.g., APO-5(1)) favors acetalization . For pyridine-N-oxide etherification:

  • High Acidity : Accelerates protonation of hydroxyl groups, enhancing nucleophilic substitution.
  • Polar Solvents : Protic solvents (e.g., 2-propanol) stabilize transition states via hydrogen bonding.
    Methodological Tip : Optimize catalyst acidity (NH₃-TPD analysis) and solvent choice (Kamlet-Taft parameters) to balance conversion and selectivity .

Advanced: What strategies resolve contradictions in product selectivity during catalytic functionalization of pyridine-N-oxide derivatives?

Answer:
Conflicting product profiles (e.g., acetalization vs. hydrogenation) often arise from competing reaction pathways. To address this:

Kinetic Studies : Use in situ FTIR or GC-MS to track intermediate formation.

Isotopic Labeling : Introduce deuterated reagents (e.g., D₂O) to identify hydrogen-transfer pathways.

Computational Modeling : DFT calculations can predict transition-state energies and guide catalyst design.
Example : In biomass-derived systems, APO-5(1.5) selectively produces ethers at 140°C due to enhanced Brønsted acidity favoring hydrogen transfer .

Basic: What safety protocols are critical when handling pyridine-N-oxide derivatives?

Answer:

  • Peroxide Risks : Pyridine-N-oxide derivatives may form peroxides during storage. Test for peroxides quarterly using KI/starch strips and deactivate with ferrous sulfate if detected .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or dermal contact.
  • Waste Disposal : Neutralize with dilute HCl before disposal to prevent environmental release .

Advanced: How can computational chemistry optimize the reaction pathways for this compound synthesis?

Answer:

  • DFT Calculations : Simulate transition states to identify rate-limiting steps (e.g., N-oxide formation vs. etherification).
  • Solvent Effects : Use COSMO-RS models to predict solvent interactions and select optimal media (e.g., ethanol vs. toluene).
  • Catalyst Design : Screen metal-organic frameworks (MOFs) or zeolites for enhanced regioselectivity using molecular docking .

Advanced: What biological activity screening methods are applicable to pyridine-N-oxide derivatives?

Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MICs against Mycobacterium or MRSA. For example, pyridine-N-oxide disulfides show MICs of 0.5–8 μg/mL via fatty acid biosynthesis inhibition .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values <2 μM indicate antiproliferative potential. Validate selectivity using somatic cell controls .

Basic: What analytical techniques quantify this compound in complex mixtures?

Answer:

  • GC-FID : Use a DB-5 column (30 m × 0.25 mm) with a temperature ramp (50°C to 250°C at 10°C/min). Calibrate with internal standards (e.g., dodecane).
  • HPLC-UV : C18 column, mobile phase: acetonitrile/water (70:30), λ = 254 nm. Retention time ~8–10 minutes .

Advanced: How do supramolecular interactions influence the stability of pyridine-N-oxide derivatives?

Answer:
Pyridine-N-oxide’s polarized N-O bond enables strong hydrogen bonding and π-π stacking. For example:

  • Host-Guest Chemistry : Bi-macrocyclic hosts bind pyridine-N-oxide via N-O···H-N interactions (Kₐ ~10³ M⁻¹) .
  • Crystallography : X-ray structures reveal dimeric motifs stabilized by O···H-C hydrogen bonds. Use Cambridge Structural Database (CSD) to compare packing patterns .

Advanced: What thermodynamic data are essential for scaling up pyridine-N-oxide synthesis?

Answer:

  • Enthalpy of Formation (ΔHf) : Pyridine-N-oxide’s ΔHf = 58.2 kJ/mol (experimentally derived via combustion calorimetry) .
  • Bond Dissociation Energy (BDE) : N-O BDE = 138 kJ/mol, critical for assessing thermal stability during reflux .
  • Solubility Parameters : Use Hansen solubility parameters to optimize solvent selection for crystallization.

Basic: How to troubleshoot low yields in the etherification step of pyridine-N-oxide derivatives?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) to activate the hydroxyl group.
  • Moisture Control : Use molecular sieves (3Å) to scavenge water, which hydrolyzes intermediates.
  • Reaction Time : Extend duration to >12 hours if steric hindrance from the isopropoxymethyl group slows kinetics .

Advanced: What role do pyridine-N-oxide derivatives play in green chemistry applications?

Answer:

  • Biomass Upgrading : Catalytic transfer hydrogenation of furfural (FF) to 2-(isopropoxymethyl)furan (IPF) using APO-5 catalysts, achieving >80% yield under solvent-free conditions .
  • CO₂ Capture : Functionalized pyridine-N-oxide MOFs exhibit high CO₂/N₂ selectivity (α > 200) due to polar N-O binding sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.